molecular formula C16H17ClN2O2S B5789153 1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea

1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea

Cat. No.: B5789153
M. Wt: 336.8 g/mol
InChI Key: BPYFRQJUNUDSGM-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a chlorinated methylphenyl group and a dimethoxyphenyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 2,4-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom in the chloromethylphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-methylphenyl)-3-phenylthiourea
  • 1-(3-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea
  • 1-(3-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea is unique due to the presence of both a chlorinated methylphenyl group and a dimethoxyphenyl group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-10-12(17)5-4-6-13(10)18-16(22)19-14-8-7-11(20-2)9-15(14)21-3/h4-9H,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYFRQJUNUDSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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